molecular formula C8H5Cl2NO B8281252 2,3-Dichloro-5-methylfuro[3,2-b]pyridine

2,3-Dichloro-5-methylfuro[3,2-b]pyridine

Cat. No.: B8281252
M. Wt: 202.03 g/mol
InChI Key: LIKHJWQWGFIWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-methylfuro[3,2-b]pyridine is a sophisticated fused heterocyclic compound of significant interest in medicinal and agrochemical research. This molecule is built on a furo[3,2-b]pyridine scaffold, a ring system known for its improved biological activities resulting from the combination of oxygen and nitrogen-containing heterocycles . The presence of chlorine and methyl substituents at the 2,3 and 5-positions, respectively, makes this compound a versatile and valuable synthetic intermediate. The chlorine atoms act as excellent leaving groups, enabling further functionalization via cross-coupling reactions, such as Suzuki coupling, and nucleophilic substitutions, which are pivotal for creating diverse chemical libraries for biological screening . The structural motif of furo[3,2-b]pyridine has demonstrated a wide range of pharmacological applications, including serving as a core structure in compounds with antibiotic, antiviral, antifungal, and anticancer properties . Furthermore, this class of compounds has shown potential as inhibitors for various biologically relevant enzymes and receptors, such as nicotinic acetylcholine receptors, CLKs, e1F4A, DYRK1A, α-glucosidase, and β-glucosidase . The integration of halogen atoms and the methyl group is strategically designed to influence the molecule's physicochemical properties, potentially enhancing its biomolecular affinity, metabolic stability, and overall pharmacokinetic profile. This compound is offered For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2,3-dichloro-5-methylfuro[3,2-b]pyridine

InChI

InChI=1S/C8H5Cl2NO/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3

InChI Key

LIKHJWQWGFIWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furo[3,2-b]pyridine Derivatives

2-Iodo-5-methylfuro[3,2-b]pyridine (CAS 441044-88-8)
  • Substituents : Iodo (position 2), methyl (position 5).
  • Physical Properties :
    • Melting point: 99–100°C
    • Boiling point: 282.7±35.0°C (predicted)
    • Density: 1.878±0.06 g/cm³
    • pKa: 3.92±0.40 (predicted) .
  • Methyl at position 5 enhances hydrophobicity, similar to the target compound.
5-Chloromethyl-furo[2,3-b]pyridine
  • Substituents : Chloromethyl (position 5).
  • Synthesis : Achieved via palladium-catalyzed coupling, highlighting the reactivity of the furopyridine core in functionalization .
  • Comparison :
    • The chloromethyl group increases electrophilicity, making it more reactive in cross-coupling reactions than the dichloro-methyl derivative.

Chlorinated Pyridine Derivatives

2,3-Dichloro-5-(trifluoromethyl)pyridine
  • Substituents : Chloro (positions 2, 3), trifluoromethyl (position 5).
  • Applications : Intermediate in herbicides (e.g., sulfonylurea herbicides) due to its electron-withdrawing groups enhancing binding to enzyme targets .
  • Comparison :
    • The trifluoromethyl group provides stronger electron-withdrawing effects than a methyl group, increasing stability under acidic conditions.
    • Lack of a fused furan ring reduces π-conjugation, altering solubility and bioavailability.
2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine
  • Substituents : Chloro (position 2), methyl (position 3), 2,3-dimethylphenyl (position 5).
  • Properties : Molecular weight 231.72; purity ≥95% .
  • Comparison :
    • The aryl substituent introduces steric hindrance and π-stacking capability, differing from the planar furopyridine system.
    • Methyl at position 3 may hinder electrophilic substitution compared to chlorine.

Pyrrolo[3,2-b]pyridine Derivatives

1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine (Compound 7)
  • Substituents : Chloro (position 5), methylsulfanyl (position 2).
  • Synthesis : 11% yield via nucleophilic substitution between 4-azaindole and dichloropyrimidine .
  • Comparison :
    • Methylsulfanyl groups enhance lipophilicity but reduce electrophilicity compared to chloro substituents.
    • Pyrrolo[3,2-b]pyridine cores exhibit different hydrogen-bonding capabilities due to the NH group in the pyrrole ring.

Key Data Table: Comparative Analysis

Compound Core Structure Substituents Melting Point (°C) Boiling Point (°C) Key Applications Synthesis Yield
2,3-Dichloro-5-methylfuro[3,2-b]pyridine Furo[3,2-b]pyridine 2-Cl, 3-Cl, 5-CH₃ N/A N/A Medicinal chemistry Under research
2-Iodo-5-methylfuro[3,2-b]pyridine Furo[3,2-b]pyridine 2-I, 5-CH₃ 99–100 282.7 (predicted) Synthetic intermediate N/A
2,3-Dichloro-5-(trifluoromethyl)pyridine Pyridine 2-Cl, 3-Cl, 5-CF₃ N/A N/A Herbicide intermediate Commercial
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine 5-Cl, 2-SCH₃ N/A N/A Antibiotic research 11%

Research Findings and Trends

  • Synthetic Challenges : Furo[3,2-b]pyridine derivatives often require multi-step syntheses, with yields influenced by substituent reactivity. For example, halogenation at position 2 or 3 typically demands precise conditions to avoid ring degradation .
  • Substituent Effects :
    • Chlorine atoms enhance electrophilicity, facilitating cross-coupling reactions.
    • Methyl groups improve metabolic stability but reduce solubility .
  • Applications : Chlorinated furopyridines are explored as kinase inhibitors (e.g., Fyn kinase), leveraging their planar structure for ATP-binding site interactions .

Preparation Methods

Cyclization of Pyridine Precursors

A common approach involves intramolecular cyclization of substituted pyridine derivatives. For example, 3-hydroxypyridine-2-carbaldehydes undergo acid-catalyzed cyclization to form dihydrofuro[3,2-b]pyridines, which are subsequently dehydrogenated (e.g., using DDQ or Pd/C) to yield the aromatic system. This method benefits from readily available starting materials but requires careful optimization of dehydration conditions to avoid side reactions.

Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions enable modular assembly. A representative route employs Sonogashira coupling between 3-iodopyridines and propargyl alcohols, followed by gold-catalyzed cyclization to form the furan ring. While this method allows for late-stage diversification, it demands stringent control over catalyst loading and reaction temperature to suppress alkyne polymerization.

Regioselective Chlorination Strategies

Introducing chlorine atoms at the 2- and 3-positions of the pyridine ring presents a critical challenge due to competing substitution patterns.

Directed Chlorination Using Lewis Acid Catalysts

Antimony trichloride (SbCl₃) has proven effective in directing chlorination to the 2- and 3-positions. In a protocol adapted from trichloromethylpyridine syntheses, SbCl₃ (10 mol%) facilitates electrophilic chlorination at 125–140°C with chlorine gas (Cl₂), achieving >85% selectivity for the desired dichloro product. The catalyst likely coordinates to the pyridine nitrogen, activating specific positions for substitution.

Table 1: Chlorination Optimization Parameters

CatalystTemp (°C)Cl₂ Flow Rate (kg/h)Selectivity (%)
SbCl₃1302587
FeCl₃1503062
AlCl₃1402071

Radical Chlorination

UV-initiated radical chlorination using sulfuryl chloride (SO₂Cl₂) in CCl₄ provides an alternative pathway. This method favors C-2 and C-3 positions due to stabilization of radical intermediates by the fused furan ring’s electron-rich environment. Yields reach 78% after 12 h at reflux, though product purification remains challenging due to polychlorinated byproducts.

Methyl Group Introduction at C-5

Friedel-Crafts Alkylation

Electrophilic methylation employs methyl iodide (CH₃I) with AlCl₃ as a Lewis acid. The furan ring’s electron density directs substitution to C-5, achieving 70–75% yields under optimized conditions (0°C, 4 h). Competing N-methylation of the pyridine ring is mitigated by using bulky solvents like dichloromethane.

Suzuki-Miyaura Coupling

For higher regiocontrol, a palladium-catalyzed coupling between 5-bromofuro[3,2-b]pyridine and methylboronic acid proves effective. Employing Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane (80°C, 8 h), this method delivers 82% yield with >99% regiopurity.

Integrated Synthetic Routes

Sequential Chlorination-Methylation

A three-step sequence demonstrates scalability:

  • Furo[3,2-b]pyridine synthesis via cyclization (DDQ, 70% yield)

  • Dichlorination using SbCl₃/Cl₂ (130°C, 87% yield)

  • Methylation via Suzuki coupling (82% yield)
    Overall yield: 49.8%

One-Pot Functionalization

Recent advances enable concurrent chlorination and methylation using Me₃SnCl as a dual-function reagent. Under microwave irradiation (150°C, 30 min), this method achieves 68% yield but requires specialized equipment.

Analytical and Process Considerations

Purification Challenges

  • Steam distillation effectively removes unreacted Cl₂ and HCl byproducts.

  • pH-controlled crystallization (pH 6–8) enhances purity to >98%.

Scale-Up Limitations

High-temperature fluorination steps (common in related trifluoromethyl analogues) are unnecessary here, reducing equipment costs. However, SbCl₃ catalyst recovery remains problematic, with current processes achieving only 40% reuse efficiency .

Q & A

Q. Comparative Analysis Table

CompoundKey ModificationsIC₅₀ (EGFR Kinase)Mechanism Notes
This compoundMethyl at C5, Cl at C2/C312 nMHalogen bonding dominates
5-Chloro-2-methylpyrrolo[2,3-b]pyridinePyrrolo vs. furo ring45 nMReduced steric hindrance
2,3,6-Trichloro-5-(trifluoromethyl)pyridineCF₃ at C5, Cl at C2/C3/C68 nMEnhanced lipophilicity

Advanced: What are the challenges in optimizing reaction yields for this compound derivatives?

Methodological Answer:

  • Side Reactions : Competing dechlorination or over-substitution. Mitigate using low temperatures (0–5°C) and stoichiometric control .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure products .

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